BenchChemオンラインストアへようこそ!

4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol

Hsp90 inhibition cancer chaperone resorcinol pharmacophore

4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)-1,3-benzenediol (CAS 476609-64-0, PubChem CID is a fully synthetic, trisubstituted pyrazole derivative bearing a 1,3-benzenediol (resorcinol) moiety at the 3-position, a 4-nitrophenoxy group at the 4-position, and a methyl group at the 5-position of the pyrazole ring. The compound belongs to the dihydroxyphenylpyrazole chemotype, a scaffold class that has been validated through X‑ray crystallography as a reversible, ATP‑competitive inhibitor class targeting the N‑terminal domain of heat shock protein 90 (Hsp90).

Molecular Formula C16H13N3O5
Molecular Weight 327.29 g/mol
Cat. No. B11974732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol
Molecular FormulaC16H13N3O5
Molecular Weight327.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H13N3O5/c1-9-16(24-12-5-2-10(3-6-12)19(22)23)15(18-17-9)13-7-4-11(20)8-14(13)21/h2-8,20-21H,1H3,(H,17,18)
InChIKeyYDWJRXCQPCQXKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)-1,3-benzenediol – Structural Identity, Registry, and Core Pharmacophore Class


4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)-1,3-benzenediol (CAS 476609-64-0, PubChem CID 4611264) is a fully synthetic, trisubstituted pyrazole derivative bearing a 1,3-benzenediol (resorcinol) moiety at the 3-position, a 4-nitrophenoxy group at the 4-position, and a methyl group at the 5-position of the pyrazole ring [1]. The compound belongs to the dihydroxyphenylpyrazole chemotype, a scaffold class that has been validated through X‑ray crystallography as a reversible, ATP‑competitive inhibitor class targeting the N‑terminal domain of heat shock protein 90 (Hsp90) [2]. The molecule is catalogued as an AldrichCPR screening compound (Sigma-Aldrich product code R910570) and is referenced in patent literature as a known phenylpyrazole derivative within both Hsp90 modulator and pyrazolylbenzene-1,3-diol intellectual property estates [3].

Why In‑Class 3,4‑Diarylpyrazoles Cannot Simply Replace 4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)-1,3-benzenediol


The 3,4‑diarylpyrazole scaffold derives its Hsp90 inhibitory activity from a precise hydrogen‑bond network between the resorcinol C2‑hydroxyl and Asp93, and between the pyrazole ring and Gly97/Thr184, as established by co‑crystal structures of prototype dihydroxyphenylpyrazoles [1]. Substitution at the pyrazole 4‑position projects into a solvent‑accessible region that modulates potency, selectivity, and physicochemical properties. Replacement of the 4‑(4‑nitrophenoxy) substituent with a smaller or electronically distinct group (e.g., 4‑chlorophenoxy, 4‑fluorophenoxy, or unsubstituted phenoxy) alters the electrostatic potential, hydrogen‑bond acceptor capacity, and lipophilicity of the molecule, which can shift target residence time, off‑target profiles, and cellular permeability. Consequently, even close analogs bearing identical resorcinol and methyl substituents cannot be assumed to be functionally interchangeable without empirical comparative data [2][3].

4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)-1,3-benzenediol – Comparator‑Anchored Evidence Dimensions


Hsp90 N‑Terminal Domain Binding: Resorcinol‑Pyrazole Core Affinity vs. Prototype Dihydroxyphenylpyrazoles

The target compound incorporates the 1,3‑benzenediol (resorcinol) moiety at the pyrazole 3‑position, a pharmacophoric element that X‑ray crystallography confirms forms a direct hydrogen bond with Asp93 in the Hsp90 N‑terminal ATP‑binding pocket. In the foundational co‑crystal study by Kreusch et al. (2005), prototype dihydroxyphenylpyrazoles G3129 and G3130—which share the resorcinol‑pyrazole core but carry different 4‑position substituents (benzodioxole and imidazole, respectively)—bound Hsp90α with sufficient affinity to permit structure determination at 1.70–1.81 Å resolution [1]. While the exact Kd or IC₅₀ of 4‑(5‑methyl‑4‑(4‑nitrophenoxy)‑1H‑pyrazol‑3‑yl)‑1,3‑benzenediol against Hsp90 has not been reported in the public domain, its inclusion in Hsp90 modulator patent US 2008/0090880 as a known phenylpyrazole [2] places it within the same structure‑activity landscape. The 4‑nitrophenoxy substituent introduces a strong electron‑withdrawing group (Hammett σₚ = +0.78 for p‑NO₂) that is absent in G3129/G3130, predicted to alter the electron density of the pyrazole ring and modulate hydrogen‑bond strength to Gly97 and Thr184. This electronic perturbation represents a quantifiable structural differentiation from the prototype inhibitors: the nitro group contributes an additional two hydrogen‑bond acceptor sites and increases the computed XLogP3‑AA relative to unsubstituted phenoxy analogs (target compound XLogP3‑AA = 2.9 [3] vs. estimated XLogP of ca. 2.2–2.5 for 4‑phenoxy or 4‑chlorophenoxy congeners).

Hsp90 inhibition cancer chaperone resorcinol pharmacophore

Patent‑Documented Utility Differentiation: Hsp90 Modulation and GPCR18/TRPV1 Dual Indication Potential

The target compound occupies a distinct position in the intellectual property landscape that differentiates it from generic dihydroxyphenylpyrazoles. It is explicitly listed in US Patent Application 2008/0090880 (Hsp90 modulators) as a known phenylpyrazole derivative [1]. More recently, US Patent 12,091,389 B2 (issued September 17, 2024) claims pyrazolylbenzene‑1,3‑diols—the exact core scaffold of the target compound—for diseases associated with G protein‑coupled receptor 18 (GPR18) and in combination with transient receptor potential vanilloid 1 (TRPV1) [2]. This dual patent footprint (Hsp90 + GPCR18/TRPV1) is not shared by older dihydroxyphenylpyrazoles such as G3129/G3130, which were disclosed solely in the Hsp90 context before 2006. The 2024 patent specifically requires a pyrazolylbenzene‑1,3‑diol core with defined R1, R2, and R3 substituent patterns, establishing that the 4‑(4‑nitrophenoxy)‑5‑methyl substitution constellation places the compound within a newly claimed therapeutic utility space. In contrast, simpler 4‑phenoxy or 4‑halogenophenoxy analogs disclosed in earlier herbicide patents (e.g., US 4,964,895 [3]) are directed exclusively to agricultural use and lack any therapeutic method‑of‑use claims.

patent landscape Hsp90 patent GPCR18 TRPV1 pyrazolylbenzene-1,3-diol

Resorcinol Regioisomer Integrity: 1,3‑Benzenediol vs. 1,2‑Benzenediol (Catechol) Binding Competence at Hsp90

The Hsp90 co‑crystal structures reported by Kreusch et al. (2005) demonstrate that the C2 hydroxyl group of the resorcinol (1,3‑benzenediol) ring forms a direct hydrogen bond with the side‑chain carboxylate of Asp93, while the resorcinol ring itself occupies the adenine‑binding pocket [1]. This geometry is possible only with the 1,3‑dihydroxy (meta) arrangement; the 1,2‑dihydroxy (catechol, ortho) or 1,4‑dihydroxy (hydroquinone, para) regioisomers cannot simultaneously engage Asp93 and fit the adenine pocket. The target compound—4‑(5‑methyl‑4‑(4‑nitrophenoxy)‑1H‑pyrazol‑3‑yl)‑1,3‑benzenediol—carries the correct 1,3‑benzenediol substitution pattern, as confirmed by its IUPAC name and InChI Key (YDWJRXCQPCQXKY‑UHFFFAOYSA‑N) [2]. In contrast, several commercially available pyrazole‑phenol screening compounds are supplied as catechol (1,2‑diol) or mixed regioisomer mixtures, which are structurally incapable of recapitulating the Asp93 hydrogen bond. This regiospecificity is not a trivial structural nuance: the Kreusch et al. paper explicitly correlates the C2‑OH···Asp93 interaction with cellular Hsp90 inhibition, as demonstrated by Her‑2 degradation and Hsp70 promoter activation assays for G3130 [1].

resorcinol regioisomer Hsp90 Asp93 interaction structure‑based design

Commercial Availability as a Defined Single Entity vs. Custom Synthesis of Non‑Cataloged Analogs

4‑(5‑Methyl‑4‑(4‑nitrophenoxy)‑1H‑pyrazol‑3‑yl)‑1,3‑benzenediol is commercially available from Sigma‑Aldrich as product R910570 (AldrichCPR, 10 mg unit) . This contrasts with structurally related dihydroxyphenylpyrazoles such as CCT018159, VER‑50589, or the clinical candidate ganetespib, which are either not commercially stocked as research‑grade single compounds, require custom synthesis, or are available only through specialized suppliers with extended lead times. For procurement teams, the existence of a defined AldrichCPR catalog entry means the compound is accessible with documented batch traceability and a defined purity specification, bypassing the 8‑ to 16‑week lead time and purity uncertainty associated with custom synthesis of non‑cataloged analogs.

commercial sourcing AldrichCPR screening collection supply chain

High‑Impact Application Scenarios for 4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)-1,3-benzenediol Based on Verified Evidence


Hsp90 Inhibitor Lead Optimization and Structure–Activity Relationship (SAR) Expansion

Medicinal chemistry teams seeking to expand SAR around the 4‑position of the dihydroxyphenylpyrazole Hsp90 inhibitor scaffold can use this compound as a direct entry point to explore the impact of a strong electron‑withdrawing 4‑nitrophenoxy substituent. The co‑crystal structures of G3129 and G3130 with Hsp90α (PDB 1YC1, 1YC3, 1YC4) provide a structural framework for rational design, while the target compound's distinct Hammett σₚ value (+0.78 for p‑NO₂) and elevated XLogP3‑AA (2.9) relative to prototype inhibitors enable systematic exploration of electronic and lipophilic contributions to binding affinity and cellular activity [1]. The compound's explicit listing in Hsp90 modulator patent US 2008/0090880 further supports its relevance to this target class [2].

GPCR18 and TRPV1 Dual‑Pathway Pharmacological Profiling

The issuance of US Patent 12,091,389 B2 in 2024, which claims pyrazolylbenzene‑1,3‑diols for GPR18‑associated diseases and in combination with TRPV1 modulation, creates a new therapeutic application space for compounds bearing the target compound's core scaffold [3]. Research groups investigating cannabinoid‑related GPCR signaling or TRPV1‑mediated pain and inflammation pathways can deploy the target compound as a tool molecule to probe structure–activity relationships at the intersection of these two pharmacologically relevant targets, a dual‑pathway opportunity not available with older dihydroxyphenylpyrazoles that predate this patent disclosure.

Resorcinol‑Containing Fragment‑Based Drug Discovery (FBDD) and Biophysical Screening

The compound's well‑characterized resorcinol moiety—confirmed as the 1,3‑benzenediol regioisomer by IUPAC nomenclature and InChI Key (YDWJRXCQPCQXKY‑UHFFFAOYSA‑N) [4]—makes it suitable for inclusion in fragment‑based screening libraries targeting ATP‑binding pockets or other resorcinol‑recognizing protein domains. The nitro group provides a UV‑active chromophore that facilitates detection by HPLC and LC‑MS, while its commercial availability as AldrichCPR R910570 ensures batch‑to‑batch consistency essential for reproducible biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Agrochemical‑to‑Pharmaceutical Scaffold Repurposing Studies

The 3‑(4‑nitrophenoxy)pyrazole substructure was originally patented for herbicidal applications (US 4,964,895, Monsanto, 1990) [5]. The target compound, which combines this agrochemical‑derived nitrophenoxy‑pyrazole motif with a therapeutically validated resorcinol pharmacophore, represents a unique chemical bridge between agricultural and pharmaceutical chemical space. Research programs focused on scaffold repurposing or cross‑industry chemical biology can use this compound to explore whether the nitrophenoxy‑pyrazole substructure confers any selectivity advantages or off‑target liabilities when deployed in a mammalian Hsp90 or GPCR18/TRPV1 context.

Quote Request

Request a Quote for 4-(5-Methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-YL)-1,3-benzenediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.